3-Chloro-6-fluorobenzene-1,2-diamine
Overview
Description
“3-Chloro-6-fluorobenzene-1,2-diamine” is an organic compound . It has a molecular weight of 160.58 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-fluorobenzene-1,2-diamine” can be represented by the InChI code:1S/C6H6ClFN2/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2H,9-10H2
. Chemical Reactions Analysis
The compound can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 160.58 .Scientific Research Applications
Synthesis of Polyimides
Soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine, with notable applications due to their excellent thermal stability, low moisture absorption, and high hygrothermal stability. This synthesis involves the reaction of aromatic diamines with aromatic dianhydrides, showcasing the chemical versatility and potential for creating high-performance materials (Xie et al., 2001).
Advances in Organic Synthesis
A novel approach to forming fluoronaphthalene building blocks involves generating 3-fluoro- and 3-chloro-1,2-didehydrobenzenes, offering a solution to positional selectivity problems in synthetic chemistry. This method facilitates the synthesis of naphthalene derivatives with unprecedented substituent patterns, which are valuable for pharmaceutical or agricultural research (Masson & Schlosser, 2005).
Phosphazene Derivatives Synthesis
Research into phosphazene derivatives has led to the synthesis of compounds with potential biological activities. For example, the synthesis of bis(tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, a compound with significant activity against S. aureus and potential cytotoxic activity against certain cancer cells, demonstrates the application of fluorinated benzene derivatives in creating bioactive molecules (Elmas et al., 2020).
Structural Characterization in Cryogenic Conditions
The study of 2-Chloro-6-fluorobenzoic acid (ClFBA) in a cryogenic xenon matrix provides insights into molecular conformations and photodecarboxylation processes. This research highlights the role of fluorinated benzene derivatives in understanding reaction mechanisms and molecular structures under extreme conditions (Kuş, 2017).
Crystal Structure Prediction
First principles prediction of crystal structures, such as the study of 1,3-dibromo-2-chloro-5-fluorobenzene, showcases the application of fluorinated benzene derivatives in computational chemistry for predicting material properties and guiding experimental syntheses (Misquitta et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQEGGMQBAAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluorobenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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